molecular formula C9H11NO B167578 1-(2-(Methylamino)phenyl)ethanone CAS No. 1859-75-2

1-(2-(Methylamino)phenyl)ethanone

Cat. No. B167578
CAS RN: 1859-75-2
M. Wt: 149.19 g/mol
InChI Key: CUHJQPWOSWMIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(Methylamino)phenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It is also known by its IUPAC name "2-(methylamino)-1-phenylethanone" .


Molecular Structure Analysis

The molecular structure of “1-(2-(Methylamino)phenyl)ethanone” consists of a phenyl group (a ring of 6 carbon atoms) attached to an ethanone group (a carbon double-bonded to an oxygen and single-bonded to another carbon), which is further attached to a methylamino group (a nitrogen atom bonded to three hydrogen atoms and one carbon atom) .

Scientific Research Applications

Antimicrobial Properties

1-(2-(Methylamino)phenyl)ethanone, found in various natural sources, has been studied for its antimicrobial properties. Research involving molecular docking and ADMET studies revealed that this compound showed good binding efficacy with certain proteins in Staphylococcus aureus, indicating potential antimicrobial capabilities (Medicharla et al., 2022).

Photoremovable Protecting Group for Carboxylic Acids

This compound has been used as a photoremovable protecting group for carboxylic acids. The research showed its effectiveness in protecting various carboxylic acids and its ability to release the acid efficiently upon photolysis (Walters et al., 2003).

Anticholinesterase Activity

A study on tetrazole derivatives, including those related to 1-(2-(Methylamino)phenyl)ethanone, demonstrated their potential as anticholinesterase agents. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurological functions (Usama et al., 2014).

Anticandidal Activity

The same tetrazole derivatives were also screened for their anticandidal activity, showing potential as agents against Candida infections. These compounds exhibited significant anticandidal properties with weak cytotoxicities, suggesting their potential use in treating fungal infections (Z. Kaplancıklı et al., 2014).

Studies in Organic Chemistry

Various studies in organic chemistry have explored the compound's potential in different chemical reactions and syntheses. For example, it has been used in the synthesis of diphenyl-2-phenylamino-2-butene-1,4-dione, indicating its versatility as a chemical intermediate (Akimova et al., 2004).

Ultrasonic Studies in Binary Mixtures

Ultrasonic studies of binary mixtures involving aromatic ketones, including 1-(2-(Methylamino)phenyl)ethanone, have been conducted to understand their interaction characteristics. These studies provide insights into the nature of binary interactions in these mixtures (Savitha et al., 2005).

Synthesis of Polyfunctionally Substituted Compounds

Research into the synthesis of polyfunctionally substituted compounds, including derivatives of 1-(2-(Methylamino)phenyl)ethanone, has contributed to a better understanding of their potential applications in various chemical and pharmaceutical contexts (F. Abu-Shanab, 2006).

Corrosion Inhibition

1-(2-(Methylamino)phenyl)ethanone derivatives have been studied for their potential as corrosion inhibitors, providing insights into their applications in materials science and engineering (Q. Jawad et al., 2020).

Safety and Hazards

While specific safety and hazard information for “1-(2-(Methylamino)phenyl)ethanone” is not available, it’s generally advisable to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols .

properties

IUPAC Name

1-[2-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)8-5-3-4-6-9(8)10-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHJQPWOSWMIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574794
Record name 1-[2-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1859-75-2
Record name 1-[2-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(methylamino)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2'-chloroacetophenone (309 g), industrial methylated spirit (252 ml), methylamine (33% w/w solution in industrial methylated spirit, 1085 ml) and copper lining powder (2.7 g) was stirred in a sealed pressure vessel for 3 hours at 80° C. The reaction vessel was allowed to cool to 40° and the mixture was washed out of the vessel with industrial methylated spirit (60 ml). The combined reaction mixture and washing were stirred at 50 to 55°, a solution of sodium sulphide trihydrate (6.6 g) in water (45 ml) was added dropwise and the stirring and heating were continued for 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name HYFLO SUPERCEL) and the filter bed washed with industrial methylated spirit (300 ml). The combined filtrate and washing were evaporated under reduced pressure to give an oil which was added to hydrochloric acid (5M, 900 ml) and then stirred and heated under reflux for 2 hours. The mixture was cooled to 30°, washed with hexane (2×990 ml) and then adjusted to pH 2 to 3 by addition of aqueous sodium hydroxide (5M, 750 ml) whilst maintaining the temperature at 30 to 35°. The mixture was then extracted with dichloromethane (990 ml) and the extract evaporated under reduced pressure to give the novel compound 2'-(methylamino)acetophenone, m.p. 34°-35°.
Quantity
309 g
Type
reactant
Reaction Step One
Quantity
1085 mL
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
252 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2'-chloroacetophenone (182 g), industrial methylated spirit (290 ml), methylamine (33% w/w solution in industrial methylated spirit, 3)3 ml) and copper powder (2.8 g) was stirred in a sealed pressure vessel for 5 hours at 90°. The reaction vessel was allowed to cool to ambient temperature and the mixture washed out of the vessel with industrial methylated spirit (2×100 ml). The combined reaction mixture and washings were stirred at 50°, a solution of sodium sulphide nonahydrate (24 g) in water (100 ml) was added over a period of 10 minutes, and stirring and heating were continued for a further 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE) and the filter bed washed with industrial methylated spirit (100 ml). The filtrate was evaporated to give an oil which was stirred with hydrochloric acid (5M, 800 ml) for 1 hour. The resultant mixture was extracted with dichloromethane (600 ml, then 2×300 ml) and the combined extracts were washed with water (500 ml), dried over magnesium sulphate and evaporated to give an oil which was then distilled. The fraction distilling at 100°-110° and 5 mmHg was collected to give 2'-(methylamino)acetophenone, m.p. 36°-38°. The aqueous acid phase from above was basified by the addition of aqueous sodium hydroxide (specific gravity 1.5, 230 ml). The resultant mixture was extracted with dichloromethane (500 ml, then 250 ml) and the combined extracts were washed with water (300 ml), dried over magnesium sulphate and evaporated to give an oil. Trituration with petroleum ether (b.p. 40°-60°, 200 ml) gave a second crop of 2'-(methylamino)acetophenone, m.p. 36°-38°.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Methylamino)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-(Methylamino)phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-(Methylamino)phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-(Methylamino)phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-(Methylamino)phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-(Methylamino)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.